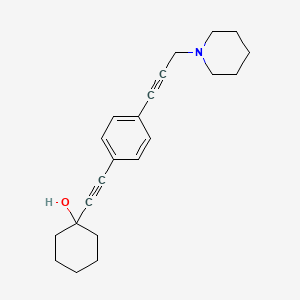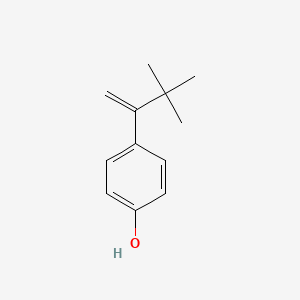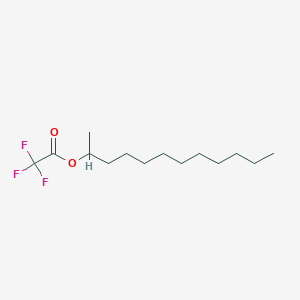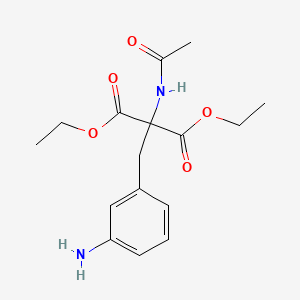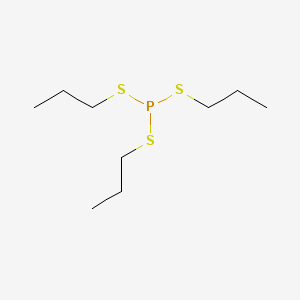
Tripropyl trithiophosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropyl trithiophosphite is an organophosphorus compound with the chemical formula (C₃H₇S)₃P. It is a trithiophosphite ester, which means it contains three propyl groups attached to a phosphorus atom through sulfur atoms. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Tripropyl trithiophosphite can be synthesized through the reaction of a mercaptan (such as propyl mercaptan) with a phosphorus trihalide (such as phosphorus trichloride). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{PCl}_3 + 3 \text{C}_3\text{H}_7\text{SH} \rightarrow (\text{C}_3\text{H}_7\text{S})_3\text{P} + 3 \text{HCl} ]
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Tripropyl trithiophosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tripropyl thiophosphate.
Substitution: The sulfur atoms in this compound can be substituted with other nucleophiles.
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives and propyl mercaptan.
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide) and nucleophiles (such as amines). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tripropyl trithiophosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting sulfur-related pathways.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which tripropyl trithiophosphite exerts its effects involves the interaction of its phosphorus-sulfur bonds with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tripropyl trithiophosphite can be compared with other similar compounds, such as:
Tributyl trithiophosphite: Similar in structure but with butyl groups instead of propyl groups.
Triisopropyl phosphite: Contains isopropyl groups attached to phosphorus through oxygen atoms instead of sulfur atoms.
Triphenyl phosphite: Contains phenyl groups attached to phosphorus through oxygen atoms.
The uniqueness of this compound lies in its specific combination of propyl groups and sulfur atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
869-56-7 |
|---|---|
Formule moléculaire |
C9H21PS3 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
tris(propylsulfanyl)phosphane |
InChI |
InChI=1S/C9H21PS3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |
Clé InChI |
ADRLBSFJQOGKCV-UHFFFAOYSA-N |
SMILES canonique |
CCCSP(SCCC)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
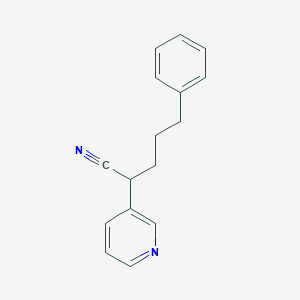
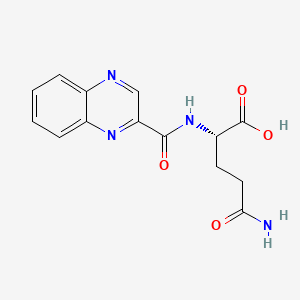
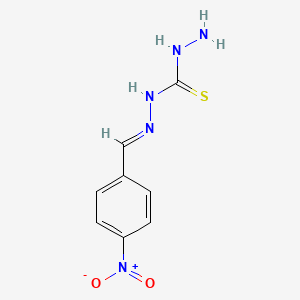
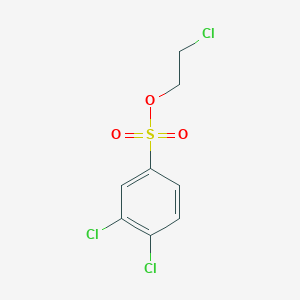
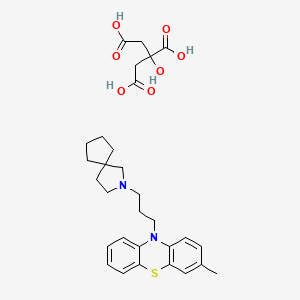
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
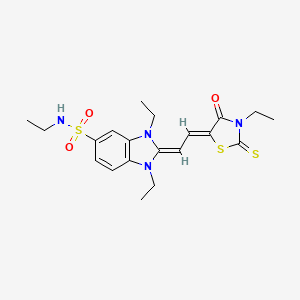
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
